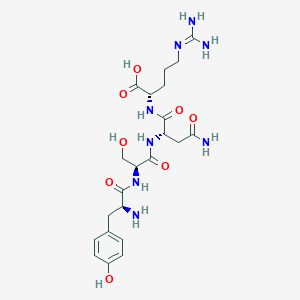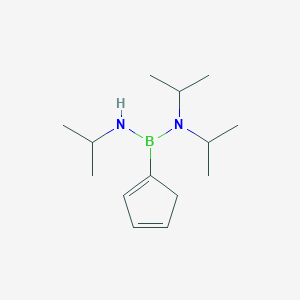![molecular formula C14H13ClN2O B12608620 9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-61-0](/img/structure/B12608620.png)
9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a methyl group attached to a pyrroloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable quinoline derivative, the introduction of the chloro, ethyl, and methyl groups can be achieved through a series of substitution and cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrroloquinolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-
Properties
CAS No. |
917890-61-0 |
|---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
9-chloro-1-ethyl-2-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C14H13ClN2O/c1-3-8-7(2)16-10-4-5-11-14(13(8)10)9(15)6-12(18)17-11/h4-6,16H,3H2,1-2H3,(H,17,18) |
InChI Key |
XSESPCBCLXXWNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



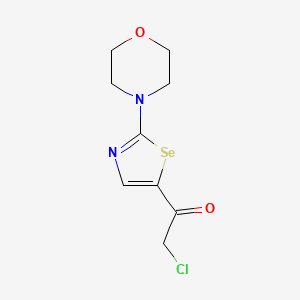
![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
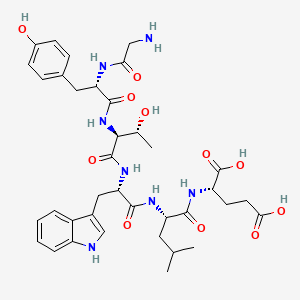
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)
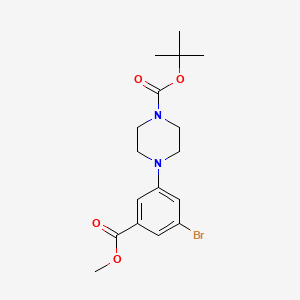
![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)

boranyl](/img/structure/B12608590.png)
